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Compound of Interest

Compound Name: 6, 7-Dinitroquinoxaline
CAS No.: 68836-13-5
Cat. No.: B13786777

Get Quote

Before designing an assay, one must understand the physical constraints of the
pharmacological agent. DNQX is a quinoxaline derivative, and its core physicochemical
parameters dictate how it must be handled, stored, and dissolved to ensure reproducible

experimental outcomes|[1].

Table 1: Core Physicochemical Properties of DNQX
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Clinical/Experimental
Property Value L
Significance

Universal identifier for sourcing
CAS Number 2379-57-9 high-purity (>98%) anhydrous

forms[2].

Critical for precise molarity
Molecular Weight 252.14 g/mol calculations during stock

solution preparation[3].

Dictates the compound's high
Molecular Formula C8H4N406 electronegativity and receptor
binding affinity[4].

Requires an organic solvent
N (DMSO) or the use of a water-
Solubility (Water) < 0.1 mg/mL (Insoluble) o )
soluble disodium salt variant

for aqueous buffers[1].

Allows for highly concentrated
. stock solutions (e.g., 50 mM)
Solubility (DMSO) = 35 mg/mL (~138.8 mM) . o
to minimize solvent toxicity in

final ACSF dilutions[1].

Scientific Insight (Causality): The molecular weight of 252.14 g/mol is standard for the free
base form of DNQX[5]. When calculating dilutions, always verify whether you have purchased
the free base or the disodium salt, as the salt form will have a higher molecular weight and
different solubility profile. Furthermore, DMSO is highly hygroscopic. If a DMSO stock of DNQX
absorbs atmospheric moisture, the local dielectric constant changes, causing the highly
lipophilic DNQX to precipitate out of solution. This results in an unknown working concentration
and failed receptor blockade[1].

Mechanism of Action: AMPA and Kainate Receptor
Antagonism

DNQX competitively binds to the glutamate recognition site on AMPA and kainate receptors.
The IC50 values are approximately 0.5 uM for AMPA receptors and 0.1-2.0 uM for kainate
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receptors[4]. By occupying these sites, DNQX prevents the binding of endogenous glutamate,
thereby inhibiting the rapid influx of Na+ that typically generates the early phase of excitatory
postsynaptic potentials (EPSPs)[6].

Crucially, DNQX exhibits a dose-dependent selectivity profile. While it is highly selective for
non-NMDA receptors at concentrations between 10 uM and 20 uM, exceeding 20 uM can lead
to off-target antagonism at the glycine-binding site of the NMDA receptor[6]. This causality
dictates our experimental concentration limits: to isolate NMDA currents without artificially
depressing them, the applied concentration of DNQX must strictly remain < 20 uM.
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Mechanism of DNQX blockade at postsynaptic AMPA/Kainate receptors.
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Experimental Methodology: In Vitro
Electrophysiology Workflow

To study NMDA receptor kinetics or to validate the presence of specific synaptic pathways,

researchers must isolate the NMDA-mediated component of the EPSC from the much larger,

faster AMPA-mediated component[7]. The following self-validating protocol details how to

achieve this using DNQX.

Phase 1: Preparation of Solutions

Stock Solution (50 mM): Weigh exactly 12.61 mg of DNQX (MW: 252.14 g/mol )[3]. Dissolve
in 1.0 mL of anhydrous, newly opened DMSO[1].

o Causality: Using a high concentration (50 mM) ensures that when diluted to the working
concentration (10 uM), the final DMSO concentration in the bath is only 0.02% (v/v).
DMSO concentrations above 0.1% can alter membrane fluidity and baseline
electrophysiological properties.

Aliquot and Store: Aliquot the stock into tightly sealed, light-protected microcentrifuge tubes
and store at -20°C (stable for up to 1 year)[1]. Avoid repeated freeze-thaw cycles which
degrade the compound.

Working Solution (10 puM): On the day of the experiment, thaw one aliquot and dilute 1:5000
into oxygenated Artificial Cerebrospinal Fluid (ACSF).

Phase 2: Slice Preparation and Baseline Recording

Slice Preparation: Prepare acute brain slices (e.g., hippocampus or neocortex) in ice-cold,
oxygenated (95% 02 / 5% CO2) cutting buffer[7]. Transfer to a holding chamber with
standard ACSF and incubate at 32°C for 1 hour.

Whole-Cell Patch Clamp: Transfer a slice to the recording chamber. Establish a whole-cell
patch-clamp configuration on the target neuron (e.g., Layer V pyramidal neuron)[3].

Baseline EPSCs: Evoke EPSCs using a stimulating electrode placed in the afferent pathway.
Record the baseline mixed EPSC (AMPA + NMDA) while holding the cell at -70 mV. At this
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potential, extracellular Mg2+ blocks the NMDA receptor pore, meaning the recorded inward
current is almost entirely AMPA-mediated[6].

Phase 3: DNQX Wash-In and NMDA Isolation

o Wash-In: Begin perfusing the slice with ACSF containing 10 uM DNQX.

o Validation Check: Within 5—-10 minutes, the fast inward EPSC at -70 mV should completely
disappear, confirming successful AMPA/kainate receptor blockade[3].

 Remove Mg2+ Block: To reveal the isolated NMDA current, either depolarize the neuron to
+40 mV (to electrostatically repel the Mg2+ block) or switch to a Mg2+-free ACSF solution[6].

e Record Isolated Current: The remaining slow-kinetics current is the isolated NMDA EPSC.
This can be further validated by applying a selective NMDA antagonist like D-AP5 (50 uM),
which should abolish the remaining current entirely[7].

1. Stock Prep 2. Slice Prep 3. Baseline Rec 4. DNQX Wash-In 5. Isolate NMDA
(50 mM in dry DMSO) (Oxygenated ACSF) (Mixed EPSCs at -70mV) (10 pM in ACSF) (Depolarize to +40mV)
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Step-by-step electrophysiological workflow for isolating NMDA currents using DNQX.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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